4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole
Overview
Description
SM-8849 is a novel thiazole derivative developed by Sumitomo Pharmaceuticals Co., Ltd. It is primarily known for its potential therapeutic applications in treating immune system diseases, digestive system disorders, and skin and musculoskeletal diseases . The compound has shown promising results in preclinical studies, particularly in the treatment of rheumatoid arthritis and fecal incontinence .
Preparation Methods
The synthesis of SM-8849 involves several key steps:
Starting Material: The reaction begins with 2-(2-fluorobiphenyl-4-yl)propionic acid.
Formation of Intermediate: This compound is reacted with thionyl chloride to form an acyl chloride intermediate.
Addition of Tris(trimethylsilyloxy)ethylene: The intermediate is then treated with tris(trimethylsilyloxy)ethylene to yield 3-(2-fluorobiphenyl-4-yl)-1-hydroxy-2-butanone.
Chlorination: The hydroxy compound is further treated with carbon tetrachloride and triphenylphosphine to form 1-chloro-3-(2-fluorobiphenyl-4-yl)-2-butanone.
Final Step: The final step involves heating the chlorinated compound with N-methylthiourea in water to produce SM-8849.
Chemical Reactions Analysis
SM-8849 undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: SM-8849 can undergo substitution reactions, particularly involving the thiazole ring, to form various analogues.
Common reagents used in these reactions include thionyl chloride, tris(trimethylsilyloxy)ethylene, carbon tetrachloride, and triphenylphosphine . The major products formed from these reactions are various derivatives of SM-8849, including desmethylated and hydroxylated forms .
Scientific Research Applications
Mechanism of Action
SM-8849 exerts its effects primarily by inhibiting the CD44 antigen, a cell surface glycoprotein involved in cell-cell interactions, cell adhesion, and migration . The compound inhibits T cell-dependent reactions, including staphylococcal enterotoxin B-induced arthritis and CD25 expression on T cells . This inhibition is mainly due to the inactivation of T cells related to delayed-type hypersensitivity reactions .
Comparison with Similar Compounds
SM-8849 is unique among thiazole derivatives due to its specific inhibition of the CD44 antigen. Similar compounds include:
2-Arylidenehydrazinyl-4-arylthiazole analogues: These compounds also possess a thiazole ring and exhibit various biological activities, including antibacterial and anticancer properties.
Desmethylated and hydroxylated derivatives of SM-8849: These metabolites have been studied for their pharmacokinetic properties and potential therapeutic applications.
Properties
CAS No. |
113759-19-6 |
---|---|
Molecular Formula |
C18H17FN2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[1-(3-fluoro-4-phenylphenyl)ethyl]-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17FN2S/c1-12(17-11-22-18(20-2)21-17)14-8-9-15(16(19)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21) |
InChI Key |
ZTFDMDJGJVUYQE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC |
Synonyms |
4-(1-(2-fluoro-4-biphenyl)ethyl)-2-methylaminothiazole SM 8849 SM-8849 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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